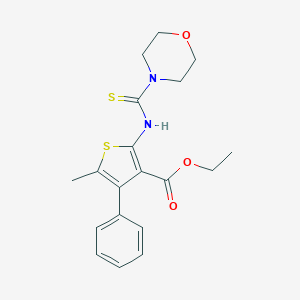![molecular formula C14H18N2O3S2 B275043 methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275043.png)
methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Mechanism of Action
The mechanism of action of methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth of bacterial and fungal cells through interference with their cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to be well-tolerated by cells and animals, making it a promising candidate for further development as a therapeutic agent. Additionally, this compound has been found to possess antioxidant properties, which may have potential applications in the prevention and treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in lab experiments is its potent antimicrobial and antitumor activity. This makes it a valuable tool for researchers studying the mechanisms of bacterial and fungal infections, as well as cancer cell growth and proliferation. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility to researchers.
Future Directions
There are several future directions for the research and development of methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One potential direction is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Moreover, the potential applications of this compound in the development of novel antimicrobial and anticancer agents should be explored. Finally, the development of new delivery systems for this compound may enhance its bioavailability and therapeutic efficacy.
Synthesis Methods
The synthesis of methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of morpholine-4-carbothioamide with 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as DMF or DMSO. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
Methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antimicrobial activity against various strains of bacteria and fungi. Additionally, this compound has been found to possess potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer agents.
properties
Molecular Formula |
C14H18N2O3S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C14H18N2O3S2/c1-18-13(17)11-9-3-2-4-10(9)21-12(11)15-14(20)16-5-7-19-8-6-16/h2-8H2,1H3,(H,15,20) |
InChI Key |
LFEFUAIZSBTJIV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCOCC3 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=S)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274960.png)

![Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B274968.png)

![Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274991.png)
![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)
![methyl 2-[(4-methylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275039.png)
![methyl 2-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275042.png)
![methyl 2-(benzylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275044.png)
![methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275045.png)
![methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275046.png)
![methyl 2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275063.png)